1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene
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Overview
Description
1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromine atom and a 1-chloro-2-methylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-chloro-2-methylpropan-2-yl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of 4-(1-chloro-2-methylpropan-2-yl)phenol or 4-(1-chloro-2-methylpropan-2-yl)aniline.
Oxidation: Formation of 4-(1-chloro-2-methylpropan-2-yl)benzoic acid.
Reduction: Formation of 4-(1-chloro-2-methylpropan-2-yl)benzene.
Scientific Research Applications
1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and agrochemicals.
Biological Studies: Utilized in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene depends on the specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways . The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
1-Bromo-4-chlorobenzene: Similar structure but lacks the 1-chloro-2-methylpropan-2-yl group.
1-Bromo-4-chloro-2-fluorobenzene: Contains a fluorine atom instead of the 1-chloro-2-methylpropan-2-yl group.
1-Bromo-4-chloro-2-methylbenzene: Similar but with a methyl group instead of the 1-chloro-2-methylpropan-2-yl group.
Uniqueness: 1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene is unique due to the presence of both bromine and 1-chloro-2-methylpropan-2-yl substituents on the benzene ring
Properties
CAS No. |
92367-42-5 |
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Molecular Formula |
C10H12BrCl |
Molecular Weight |
247.56 g/mol |
IUPAC Name |
1-bromo-4-(1-chloro-2-methylpropan-2-yl)benzene |
InChI |
InChI=1S/C10H12BrCl/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
UTVOHQFZZCVKAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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